4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile
Overview
Description
4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is a fluorinated organic compound characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique physicochemical properties imparted by the fluorine atoms, which can influence biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine as a starting material . Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods such as direct fluorination or the building-block method, depending on the desired target compound . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . Other reagents may include oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.
Medicine: Explored as a component in pharmaceutical compounds for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with molecular targets through the unique properties of the fluorine atoms and the pyridine ring . These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and is used in similar applications.
Flonicamid: Contains a 4-trifluoromethyl-pyridine structure and is used as an insecticide.
Sulfoxaflor: Based on the 6-(trifluoromethyl)pyridine structure and targets pests that feed on sap.
Uniqueness
4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which can enhance its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)5-1-4(2-18)19-3-6(5)8(12,13)14/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNNFRGQYJPMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147100 | |
Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246466-79-4 | |
Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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